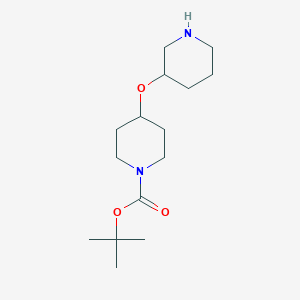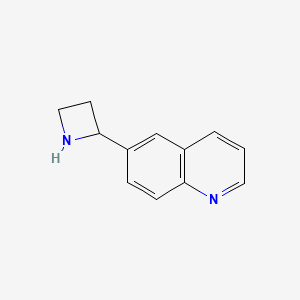
6-(Azetidin-2-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Azetidin-2-yl)quinoline is a compound that features a quinoline ring fused with an azetidine moiety. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of an azetidine ring can enhance the biological properties of the compound, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azetidin-2-yl)quinoline typically involves the reaction of quinoline derivatives with azetidine precursors. One common method is the cyclization of 2-chloroquinoline with azetidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 80-100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection and purification techniques such as recrystallization or chromatography are crucial in the industrial production process .
化学反应分析
Types of Reactions
6-(Azetidin-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Sodium methoxide, sodium ethoxide, and various alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
6-(Azetidin-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its therapeutic potential in treating various diseases, including malaria, tuberculosis, and cancer.
Industry: Utilized in the development of dyes, catalysts, and materials for electronic devices.
作用机制
The mechanism of action of 6-(Azetidin-2-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division. The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .
相似化合物的比较
Similar Compounds
Quinoline: A parent compound with a wide range of biological activities.
Azetidine: A four-membered nitrogen-containing ring known for its biological properties.
Quinoline N-oxides: Oxidized derivatives of quinoline with enhanced biological activities.
Uniqueness
6-(Azetidin-2-yl)quinoline is unique due to the combination of the quinoline and azetidine moieties, which can result in enhanced biological activities and improved pharmacokinetic properties. The presence of the azetidine ring can increase the compound’s stability and bioavailability, making it a valuable candidate for drug development .
属性
分子式 |
C12H12N2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC 名称 |
6-(azetidin-2-yl)quinoline |
InChI |
InChI=1S/C12H12N2/c1-2-9-8-10(12-5-7-14-12)3-4-11(9)13-6-1/h1-4,6,8,12,14H,5,7H2 |
InChI 键 |
MMWKPKTYXYJSFL-UHFFFAOYSA-N |
规范 SMILES |
C1CNC1C2=CC3=C(C=C2)N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


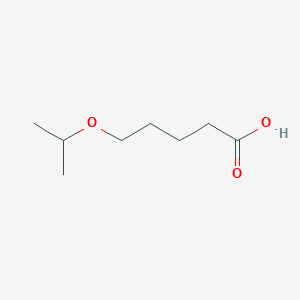

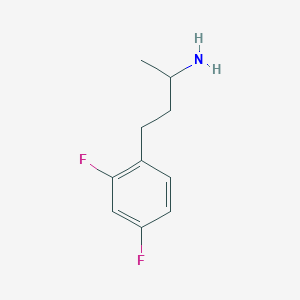

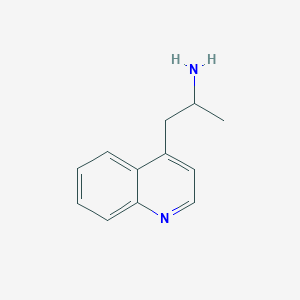


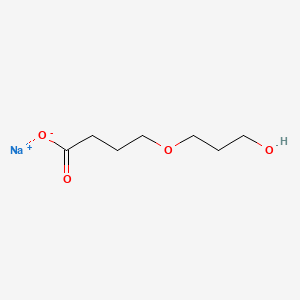
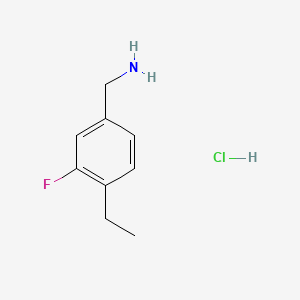
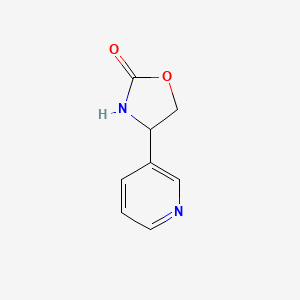

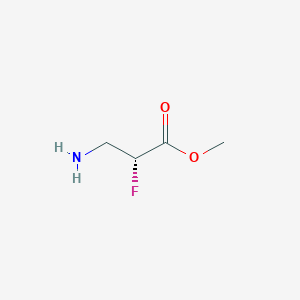
![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one](/img/structure/B13534614.png)
